molecular formula C11H19NO4 B2935456 5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid CAS No. 1211470-81-3

5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2935456
CAS No.: 1211470-81-3
M. Wt: 229.276
InChI Key: PDOABIJVALUASF-UHFFFAOYSA-N
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Description

5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative characterized by a branched ether substituent at the 1-position of the pyrrolidine ring. The compound features a 3-(propan-2-yloxy)propyl group, which introduces steric bulk and ether functionality, influencing its physicochemical properties. Synthetically, it is prepared via condensation reactions between amines and itaconic acid derivatives, as demonstrated in industrial processes for cooling lubricants . Its acid number (AN) of 226.5 mg KOH/g indicates moderate acidity, making it suitable for applications in synthetic lubricants where controlled acidity and stability are critical .

Properties

IUPAC Name

5-oxo-1-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8(2)16-5-3-4-12-7-9(11(14)15)6-10(12)13/h8-9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOABIJVALUASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The propyl chain with the isopropoxy substituent can be introduced through subsequent reactions involving alkylation and etherification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine-3-carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight AN (mg KOH/g) Yield (%) Purity (%) Application/Source
5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid 3-(propan-2-yloxy)propyl C11H19NO4 ~229 (calc.) 226.5 N/A N/A Cooling lubricants
(±)-(3R,4S)-3-{[3-(3-Cyanophenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid Ureido and methyl-pyrrolyl C20H23N5O3 381.43 N/A 61 99 Pharmaceutical research
5-Oxo-1-(4-tolyl)pyrrolidine-3-carboxylic acid 4-Tolyl C12H13NO3 219.24 N/A N/A 98 R&D
5-Oxo-1-propylpyrrolidine-3-carboxylic acid Propyl C8H13NO3 171.19 N/A N/A N/A Research
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl C7H11NO3 157.17 N/A N/A 100 R&D

Key Findings

Substituent Effects on Acidity :

  • The target compound’s AN (226.5 mg KOH/g) is lower than Example 2’s analogue (271.4 mg KOH/g) in , suggesting that longer ether chains reduce acidity compared to polyether-linked derivatives. This balance may optimize performance in lubricants by minimizing corrosion .

Steric and Solubility Properties :

  • The 3-(propan-2-yloxy)propyl group enhances lipophilicity (predicted LogP ~0.27 for propyl analogues ) compared to polar ureido derivatives (). However, aryl substituents (e.g., 4-tolyl in ) may increase rigidity and reduce solubility.

Synthetic Feasibility :

  • Yields for ureido-containing analogues reach 79% (), whereas industrial synthesis of the target compound prioritizes scalability over yield metrics .

Applications: Ether-linked derivatives (target compound) are favored in industrial lubricants due to thermal stability and moderate acidity .

Biological Activity

5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a carboxylic acid functional group and a propan-2-yloxy substituent. This unique structure contributes to its biological potency. The molecular formula is C₁₃H₁₉NO₃, and its IUPAC name reflects its complex substitution pattern.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including the compound .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that the compound exhibited significant cytotoxicity, reducing cell viability at concentrations as low as 100 µM. Comparatively, it was more effective than standard chemotherapeutic agents like cisplatin .
  • Structure-Activity Relationship : The anticancer activity was found to be structure-dependent. Compounds with free amino groups showed enhanced activity, while those with acetylamino fragments demonstrated reduced efficacy .
  • Selectivity : Notably, certain derivatives displayed lower cytotoxicity towards non-cancerous cells, suggesting their potential for selective targeting in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated extensively.

Experimental Findings

  • Pathogen Resistance : In vitro tests against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli revealed promising results. The compound demonstrated effective inhibition against these pathogens, which are notorious for their resistance to conventional antibiotics .
  • Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Comparative Analysis of Biological Activity

Activity Compound Tested Pathogens/Cells Results
Anticancer5-Oxo-1-[3-(propan-2-yloxy)propyl]A549 lung adenocarcinomaSignificant cytotoxicity at 100 µM
pyrrolidine-3-carboxylic acidNon-cancerous HSAEC1-KT cellsLower toxicity compared to cancer cells
Antimicrobial5-Oxo derivativesStaphylococcus aureus, E. coliEffective against multidrug-resistant strains

Q & A

Q. Critical Factors for Yield Optimization :

  • Catalyst Selection : Palladium catalysts may offer higher selectivity compared to copper in analogous reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.
  • Temperature Control : Reflux conditions (e.g., 110–120°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • Key Peaks :
  • Oxo Group : A carbonyl signal at ~170–175 ppm in ¹³C NMR .
  • Ether Linkage : Methine proton (CH) of the propan-2-yloxy group at δ 3.5–4.0 ppm (¹H NMR) and corresponding carbons at 60–70 ppm (¹³C NMR) .
    • Coupling Patterns : The pyrrolidine ring protons exhibit complex splitting due to restricted rotation.
  • IR Spectroscopy :
    • Stretching Bands :
  • C=O at ~1650–1750 cm⁻¹.
  • C-O-C (ether) at ~1100–1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the propan-2-yloxypropyl substituent .

Advanced: How can researchers resolve contradictions in reaction yields reported for similar pyrrolidine derivatives under varying catalytic conditions?

Methodological Answer :
Contradictions often arise from differences in reaction microenvironment or catalyst deactivation . To address this:

Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature) using a factorial design .

In Situ Monitoring : Use techniques like FTIR or HPLC to track intermediate formation and catalyst efficiency.

Post-Hoc Analysis : Compare data with structurally analogous compounds. For example, palladium catalysts may outperform copper in sterically hindered systems due to better substrate coordination .

Q. Example Case :

  • Low Yield in Toluene vs. DMF : Polar solvents (DMF) stabilize transition states in nucleophilic substitutions, improving yields by ~20% in analogous reactions .

Advanced: What strategies can be employed to enhance the compound’s stability during biological assays, considering its functional groups?

Methodological Answer :
The compound’s ester linkage (propan-2-yloxypropyl) and oxo group are susceptible to hydrolysis and oxidation, respectively. Mitigation strategies include:

pH Control : Maintain assays at neutral pH (6.5–7.5) to minimize ester hydrolysis.

Antioxidants : Add 0.1–1.0 mM ascorbic acid or Trolox to prevent oxo group oxidation .

Lyophilization : Store lyophilized samples at -20°C under argon to prolong shelf life .

Q. Validation :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to quantify degradation products .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the propan-2-yloxypropyl substituent’s role in pharmacological activity?

Q. Methodological Answer :

Analog Synthesis :

  • Vary the alkyl chain length (e.g., ethyloxy vs. butyloxypropyl) or substituent position using modular synthetic routes .

Biological Testing :

  • Screen analogs for target binding (e.g., enzyme inhibition assays) and pharmacokinetic properties (e.g., logP, plasma stability).

Computational Modeling :

  • Perform docking studies to assess how substituent bulkiness affects binding pocket interactions. For example, bulkier groups may enhance affinity for hydrophobic enzyme pockets .

Q. Case Study :

  • Propan-2-yloxypropyl vs. Cyclopropoxypropyl : The latter’s rigid structure may improve metabolic stability but reduce solubility, requiring formulation optimization .

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